molecular formula C18H18Cl2N2O4 B5068177 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}ethyl (4-chlorophenyl)carbamate

2-{[(4-chloro-2-methylphenoxy)acetyl]amino}ethyl (4-chlorophenyl)carbamate

Cat. No. B5068177
M. Wt: 397.2 g/mol
InChI Key: ZDHWJEKPOUVJCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-chloro-2-methylphenoxy)acetyl]amino}ethyl (4-chlorophenyl)carbamate, commonly known as Milbemycin oxime, is a macrocyclic lactone compound that is widely used as an anthelmintic and insecticide for veterinary purposes. It was first discovered in the 1980s and has since been extensively studied for its efficacy and safety.

Mechanism of Action

Milbemycin oxime acts by binding to glutamate-gated chloride channels in the nervous system of parasites and insects, causing hyperpolarization and paralysis. This leads to the death of the parasite or insect.
Biochemical and Physiological Effects
Milbemycin oxime has been shown to have a low toxicity profile in animals and humans. It is rapidly absorbed and metabolized in the liver, with the majority of the drug being excreted in the feces. Milbemycin oxime has been shown to have a long half-life in dogs, allowing for extended protection against parasitic infections.

Advantages and Limitations for Lab Experiments

Milbemycin oxime has several advantages as an experimental tool, including its high potency, low toxicity, and broad spectrum of activity against parasites and insects. However, its use in laboratory experiments is limited by its high cost and limited availability.

Future Directions

Milbemycin oxime has several potential future applications, including its use in controlling agricultural pests and vectors of human diseases. Further research is needed to determine the efficacy and safety of Milbemycin oxime in these contexts. Additionally, research is needed to develop new formulations and delivery methods for Milbemycin oxime to improve its efficacy and reduce its cost.

Synthesis Methods

The synthesis of Milbemycin oxime involves the reaction of 4-chlorophenyl isocyanate with 2-(4-chloro-2-methylphenoxy) acetic acid, followed by the reaction of the resulting intermediate with 2-aminoethyl alcohol. The final product is obtained through purification and isolation.

Scientific Research Applications

Milbemycin oxime has been extensively studied for its efficacy as an anthelmintic and insecticide in veterinary medicine. It is commonly used to treat parasitic infections in dogs, cats, and other domestic animals. Milbemycin oxime has also been studied for its potential use in controlling agricultural pests and vectors of human diseases such as malaria and dengue fever.

properties

IUPAC Name

2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4/c1-12-10-14(20)4-7-16(12)26-11-17(23)21-8-9-25-18(24)22-15-5-2-13(19)3-6-15/h2-7,10H,8-9,11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHWJEKPOUVJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCCOC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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